molecular formula C20H30O4 B021566 delta-12-Prostaglandin J2 CAS No. 102839-03-2

delta-12-Prostaglandin J2

Cat. No.: B021566
CAS No.: 102839-03-2
M. Wt: 334.4 g/mol
InChI Key: TUXFWOHFPFBNEJ-GJGHEGAFSA-N
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Description

Delta12-Prostaglandin J2 is a naturally occurring derivative of Prostaglandin D2. It belongs to the family of cyclopentenone prostaglandins, which are known for their diverse biological activities. Delta12-Prostaglandin J2 has been studied extensively for its role in various physiological processes, including inflammation, apoptosis, and cell differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta12-Prostaglandin J2 is synthesized from Prostaglandin D2 through a series of dehydration reactions. The synthesis involves the conversion of Prostaglandin D2 to Prostaglandin J2, which then undergoes further dehydration to form Delta12-Prostaglandin J2 . The reaction conditions typically involve the use of mild acidic or basic catalysts to facilitate the dehydration process.

Industrial Production Methods

The industrial production of Delta12-Prostaglandin J2 follows similar synthetic routes as described above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Delta12-Prostaglandin J2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Delta12-Prostaglandin J2, each with distinct biological activities .

Scientific Research Applications

Delta12-Prostaglandin J2 has numerous scientific research applications:

Mechanism of Action

Delta12-Prostaglandin J2 exerts its effects through multiple mechanisms:

    Interaction with Cellular Proteins: It forms covalent bonds with nucleophilic sites on target proteins through a Michael addition reaction.

    Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It acts as a ligand for PPARγ, influencing gene expression and cellular differentiation.

    Induction of Apoptosis: It can induce apoptosis in certain cell types through caspase activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Delta12-Prostaglandin J2 is unique due to its specific structure and the distinct biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFWOHFPFBNEJ-GJGHEGAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319130
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87893-54-7, 102839-03-2
Record name Δ12-PGJ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87893-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Deoxy-delta-9,12-prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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